1-(2,5-dichlorophenyl)-2-(oxolan-3-yl)ethan-1-one
Description
1-(2,5-Dichlorophenyl)-2-(oxolan-3-yl)ethan-1-one is a substituted acetophenone derivative characterized by a 2,5-dichlorophenyl group and an oxolane (tetrahydrofuran) ring attached to the ketone backbone. The dichlorophenyl moiety enhances lipophilicity and metabolic stability, while the oxolane ring may influence solubility and conformational flexibility .
Properties
CAS No. |
1565015-83-9 |
|---|---|
Molecular Formula |
C12H12Cl2O2 |
Molecular Weight |
259.12 g/mol |
IUPAC Name |
1-(2,5-dichlorophenyl)-2-(oxolan-3-yl)ethanone |
InChI |
InChI=1S/C12H12Cl2O2/c13-9-1-2-11(14)10(6-9)12(15)5-8-3-4-16-7-8/h1-2,6,8H,3-5,7H2 |
InChI Key |
OUOOHWDYPOHGBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1CC(=O)C2=C(C=CC(=C2)Cl)Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-dichlorophenyl)-2-(oxolan-3-yl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dichlorobenzene and oxirane.
Formation of Intermediate: The oxirane undergoes ring-opening in the presence of a strong acid or base to form a 3-hydroxypropyl intermediate.
Coupling Reaction: The intermediate is then coupled with 2,5-dichlorobenzene under Friedel-Crafts acylation conditions using a Lewis acid catalyst such as aluminum chloride.
Final Product: The resulting product is 1-(2,5-dichlorophenyl)-2-(oxolan-3-yl)ethan-1-one.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-dichlorophenyl)-2-(oxolan-3-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
1-(2,5-dichlorophenyl)-2-(oxolan-3-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,5-dichlorophenyl)-2-(oxolan-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Dichlorophenyl Derivatives
The compound shares structural similarities with other dichlorophenyl-containing ketones, such as 1-(2,5-Dichloro-3-thienyl)ethan-1-one (BP 2870, CAS 22123-20-2). While both feature a dichlorinated aromatic system, BP 2870 replaces the benzene ring with a thiophene (thienyl) group.
Fluorinated Analogues
1-(2,5-Difluorophenyl)ethan-1-one (BP 2874, CAS 102292-50-2) substitutes chlorine atoms with fluorine. Fluorine’s electronegativity increases the compound’s polarity and hydrogen-bonding capacity, which may enhance bioavailability compared to the dichlorinated counterpart. However, the reduced steric bulk of fluorine could diminish binding affinity in hydrophobic enzyme pockets .
Heterocyclic Variants
Compounds like 1-(2,4-Dihydroxyphenyl)-2-methyl-1-propanone (BP 2868, CAS 1013-76-9) feature hydroxyl groups instead of halogens. The hydroxyl groups increase hydrophilicity and acidity (pKa ~8–10), making such derivatives more suitable for aqueous-phase reactions or as chelating agents. In contrast, the dichlorophenyl group in the target compound prioritizes lipid membrane penetration .
Piperazine and Sulfonamide Derivatives
1-(2,4-Dimethylphenyl)piperazine (BP 2869, CAS 36157-40-1) and 2-(4-chloro-2-methylphenoxy)-1-[4-(2-phenylethenesulfonyl)piperazin-1-yl]ethan-1-one (from Enamine Ltd’s catalog) incorporate nitrogen-based heterocycles. These structures exhibit basicity and hydrogen-bond donor/acceptor capacity, traits absent in the target compound. Such differences highlight the target’s specialization in non-polar interactions .
Comparative Physicochemical Properties
Note: LogP values are estimated using fragment-based methods (e.g., XLogP3).
Research and Industrial Relevance
- Pharmaceuticals : The dichlorophenyl group in the target compound may resist oxidative metabolism, extending half-life in vivo compared to hydroxylated analogues like BP 2868 .
- Material Science : The oxolane ring’s conformational flexibility could improve compatibility in polymer blends, whereas rigid thienyl derivatives (e.g., BP 2870) are preferred for conductive materials .
- Synthetic Challenges : Chlorine’s electron-withdrawing effect may complicate nucleophilic aromatic substitution compared to fluorine-containing analogues, necessitating harsher reaction conditions .
Biological Activity
1-(2,5-dichlorophenyl)-2-(oxolan-3-yl)ethan-1-one is an organic compound that has garnered attention for its potential biological activities. This compound features a dichlorophenyl group and an oxolane ring, which may contribute to its interactions with various biological targets. This article reviews the current understanding of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
The chemical structure and properties of 1-(2,5-dichlorophenyl)-2-(oxolan-3-yl)ethan-1-one are summarized in the following table:
| Property | Details |
|---|---|
| CAS Number | 1565015-83-9 |
| Molecular Formula | C12H12Cl2O2 |
| Molecular Weight | 259.12 g/mol |
| IUPAC Name | 1-(2,5-dichlorophenyl)-2-(oxolan-3-yl)ethanone |
| Purity | 95% |
Synthesis Methods
The synthesis of 1-(2,5-dichlorophenyl)-2-(oxolan-3-yl)ethan-1-one typically involves the following steps:
- Starting Materials : The synthesis begins with 2,5-dichlorobenzene and oxirane.
- Formation of Intermediate : The oxirane undergoes ring-opening in the presence of a strong acid or base to form a hydroxypropyl intermediate.
- Coupling Reaction : The intermediate is coupled with 2,5-dichlorobenzene under Friedel-Crafts acylation conditions using a Lewis acid catalyst such as aluminum chloride.
The biological activity of 1-(2,5-dichlorophenyl)-2-(oxolan-3-yl)ethan-1-one is hypothesized to involve its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The precise molecular targets remain to be fully elucidated but could include pathways involved in cell proliferation and apoptosis.
Biological Activity
Recent studies have explored the biological activity of this compound across various contexts:
Anticancer Activity
Research indicates that compounds structurally related to 1-(2,5-dichlorophenyl)-2-(oxolan-3-yl)ethan-1-one exhibit promising anticancer properties. For instance, a study on thiazolylhydrazonothiazoles demonstrated significant cytotoxic effects against several cancer cell lines (HCT-116, HepG2, MDA-MB-231) with minimal toxicity towards normal cells . The mechanism involved inhibition of the epidermal growth factor receptor (EGFR), suggesting that similar mechanisms could be explored for our compound.
Cytotoxicity Studies
In vitro studies have shown that related compounds can inhibit cell growth effectively. The IC50 values (the concentration required to kill 50% of the cell population) were calculated against various cancer cell lines, providing a quantitative measure of their cytotoxic potential . These findings highlight the importance of further investigating the selectivity index (SI), which compares cytotoxicity against cancerous versus normal cells.
Case Studies
Several relevant studies have provided insights into the biological activities associated with similar compounds:
- Thiazolylhydrazonothiazoles : A study found that these compounds demonstrated significant anticancer activity while maintaining low toxicity in normal cells .
- 5,6-Diaryl-1,2,4-triazines : These hybrids exhibited potent antiproliferative effects against multiple cancer cell lines and induced apoptosis through mitochondrial pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
